molecular formula C6H7N3O2S B13883680 3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid

3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid

Cat. No.: B13883680
M. Wt: 185.21 g/mol
InChI Key: BSHYRRODPGNMMX-UHFFFAOYSA-N
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Description

3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid typically involves the introduction of an amino group and a methylsulfanyl group onto the pyrazine ring. One common method involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may interact with enzymes or other proteins, disrupting their normal function and leading to the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-pyrazinecarboxylic acid: Lacks the methylsulfanyl group but shares the amino and carboxylic acid functionalities.

    6-Methylsulfanylpyrazine-2-carboxylic acid: Lacks the amino group but contains the methylsulfanyl and carboxylic acid functionalities.

    3-Amino-6-bromopyrazine-2-carboxylic acid: Contains a bromine atom instead of a methylsulfanyl group.

Uniqueness

3-Amino-6-methylsulfanylpyrazine-2-carboxylic acid is unique due to the presence of both the amino and methylsulfanyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

3-amino-6-methylsulfanylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O2S/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)

InChI Key

BSHYRRODPGNMMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C(=N1)C(=O)O)N

Origin of Product

United States

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